Alvimopan beta-D-Glucuronide Alvimopan beta-D-Glucuronide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18553752
InChI: InChI=1S/C31H40N2O10/c1-18-16-33(17-20(28(39)32-15-23(34)35)13-19-7-4-3-5-8-19)12-11-31(18,2)21-9-6-10-22(14-21)42-30-26(38)24(36)25(37)27(43-30)29(40)41/h3-10,14,18,20,24-27,30,36-38H,11-13,15-17H2,1-2H3,(H,32,39)(H,34,35)(H,40,41)/t18-,20-,24-,25-,26+,27-,30+,31+/m0/s1
SMILES:
Molecular Formula: C31H40N2O10
Molecular Weight: 600.7 g/mol

Alvimopan beta-D-Glucuronide

CAS No.:

Cat. No.: VC18553752

Molecular Formula: C31H40N2O10

Molecular Weight: 600.7 g/mol

* For research use only. Not for human or veterinary use.

Alvimopan beta-D-Glucuronide -

Specification

Molecular Formula C31H40N2O10
Molecular Weight 600.7 g/mol
IUPAC Name (2S,3S,4S,5R,6S)-6-[3-[(3R,4R)-1-[(2S)-2-benzyl-3-(carboxymethylamino)-3-oxopropyl]-3,4-dimethylpiperidin-4-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Standard InChI InChI=1S/C31H40N2O10/c1-18-16-33(17-20(28(39)32-15-23(34)35)13-19-7-4-3-5-8-19)12-11-31(18,2)21-9-6-10-22(14-21)42-30-26(38)24(36)25(37)27(43-30)29(40)41/h3-10,14,18,20,24-27,30,36-38H,11-13,15-17H2,1-2H3,(H,32,39)(H,34,35)(H,40,41)/t18-,20-,24-,25-,26+,27-,30+,31+/m0/s1
Standard InChI Key JBCMMCUAUBTEKI-IGJSLWCZSA-N
Isomeric SMILES C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C[C@H](CC4=CC=CC=C4)C(=O)NCC(=O)O
Canonical SMILES CC1CN(CCC1(C)C2=CC(=CC=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)CC(CC4=CC=CC=C4)C(=O)NCC(=O)O

Introduction

Chemical Structure and Synthesis

Alvimopan beta-D-glucuronide (C₃₁H₄₀N₂O₁₀; molecular weight: 600.66 g/mol) is synthesized through the conjugation of alvimopan (C₂₅H₃₂N₂O₄) with glucuronic acid via a β-glycosidic bond at the 3-hydroxyl position of the parent molecule . This modification significantly alters its physicochemical properties:

PropertyAlvimopanAlvimopan Beta-D-Glucuronide
Molecular FormulaC₂₅H₃₂N₂O₄C₃₁H₄₀N₂O₁₀
Molecular Weight424.53 g/mol600.66 g/mol
Water SolubilityLowHigh
Plasma Protein Binding70–80%65–75%

The synthesis pathway involves UDP-glucuronosyltransferase (UGT) enzymes, predominantly UGT1A3 and UGT2B7, which catalyze the transfer of glucuronic acid to alvimopan’s phenolic hydroxyl group . This reaction occurs primarily in hepatocytes, though intestinal microbiota contribute to secondary metabolism .

Pharmacokinetics and Metabolism

Absorption and Distribution

Following oral administration of alvimopan, peak plasma concentrations of the glucuronide metabolite are achieved within 8–12 hours, reflecting delayed intestinal absorption and first-pass metabolism . Systemic exposure to the glucuronide exceeds that of the parent drug due to its prolonged half-life (14–18 hours vs. 10–17 hours for alvimopan) . Unlike alvimopan, the glucuronide exhibits minimal blood-brain barrier penetration, ensuring peripheral selectivity .

Mechanism of Action and Biological Activity

As a competitive μ-opioid receptor antagonist, alvimopan beta-D-glucuronide binds to gastrointestinal receptors with a dissociation constant (Kᵢ) of 0.25 nM, effectively reversing opioid-induced inhibition of gastric emptying and colonic motility . Its quaternary ammonium structure restricts central nervous system penetration, preserving opioid analgesia while alleviating GI adverse effects .

Key Pharmacodynamic Properties:

  • μ-Opioid Receptor Affinity: 0.44 nM (vs. 2.5 nM for δ-receptors)

  • Peripheral Selectivity Ratio: 200:1 (central vs. GI effects)

  • Onset of Action: 2–4 hours post-dose

Clinical Applications and Efficacy

Postoperative Ileus (POI)

In five phase III trials involving 2,100 patients, alvimopan beta-D-glucuronide accelerated GI recovery by 15–28 hours compared to placebo (Table 1) . Time to first bowel movement (GI-3 recovery) decreased from 132 hours (placebo) to 105.9 hours (12 mg alvimopan) . Hospital discharge occurred 29 hours earlier, reducing healthcare costs by $1,460 per patient .

Table 1: Efficacy in POI Management (Pooled Phase III Data)

ParameterPlaceboAlvimopan 12 mgHazard Ratio
GI-3 Recovery (hours)132.0105.91.58
Hospital Discharge (hr)141.2112.41.47
Opioid Use (mg/day)45.642.1-

Opioid-Induced Constipation (OIC)

In chronic non-cancer pain patients, the glucuronide metabolite reduced OIC incidence by 34% (p < 0.001) without altering pain scores . Its effect persisted for 96 hours post-dosing, supporting twice-daily administration .

Future Research Directions

  • Extended Indications: Investigating utility in chemotherapy-induced ileus and diabetic gastroparesis .

  • Combination Therapies: Synergy with μ-opioid agonists like oliceridine to enhance analgesia while minimizing GI effects .

  • Personalized Dosing: Genetic polymorphisms in UGT enzymes may require dose adjustments in African American (+43% exposure) and Hispanic (+82% exposure) populations .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator